BenchChemオンラインストアへようこそ!

bis(N-Cbz)-2-deoxystreptamine

Aminoglycoside synthesis Protecting group orthogonality Hydrogenolysis

bis(N-Cbz)-2-deoxystreptamine (CAS 6216-32-6) is a doubly N-carbobenzyloxy-protected derivative of 2-deoxystreptamine (2-DOS), the central aminocyclitol core shared by clinically important aminoglycoside antibiotics such as neomycin, kanamycin, and gentamicin. The compound features two benzyl carbamate (Cbz) protecting groups on the 1- and 3-amino positions of the cyclohexane ring, rendering it a key synthetic intermediate for the regioselective assembly of aminoglycoside analogues and RNA-targeting ligands.

Molecular Formula C22H26N2O7
Molecular Weight 430.5 g/mol
Cat. No. B12340346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(N-Cbz)-2-deoxystreptamine
Molecular FormulaC22H26N2O7
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1NC(=O)OCC2=CC=CC=C2)O)O)O)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C22H26N2O7/c25-18-16(23-21(28)30-12-14-7-3-1-4-8-14)11-17(19(26)20(18)27)24-22(29)31-13-15-9-5-2-6-10-15/h1-10,16-20,25-27H,11-13H2,(H,23,28)(H,24,29)/t16-,17+,18+,19-,20?
InChIKeyGIOOUAKNEMYNSA-SYBFEITBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





bis(N-Cbz)-2-deoxystreptamine – A Protected Aminocyclitol Scaffold for Aminoglycoside Synthesis


bis(N-Cbz)-2-deoxystreptamine (CAS 6216-32-6) is a doubly N-carbobenzyloxy-protected derivative of 2-deoxystreptamine (2-DOS), the central aminocyclitol core shared by clinically important aminoglycoside antibiotics such as neomycin, kanamycin, and gentamicin [1]. The compound features two benzyl carbamate (Cbz) protecting groups on the 1- and 3-amino positions of the cyclohexane ring, rendering it a key synthetic intermediate for the regioselective assembly of aminoglycoside analogues and RNA-targeting ligands [2]. Its commercial availability at defined purity levels (commonly ≥98%) makes it a practical starting material for medicinal chemistry and chemical biology programmes requiring a protected, symmetrical 2-DOS scaffold .

Why bis(N-Cbz)-2-deoxystreptamine Cannot Be Replaced Generically in Multi-Step Aminoglycoside Syntheses


Simple substitution of bis(N-Cbz)-2-deoxystreptamine with its bis(N-Boc) counterpart or unprotected 2-DOS is not chemically equivalent. The Cbz protecting group is removed under neutral hydrogenolysis conditions (H₂, Pd/C), which is orthogonal to the acidic conditions required for Boc deprotection [1]. This orthogonality is critical when acid-sensitive functionalities—such as glycosidic bonds, acetonides, or silyl ethers—are present in the same intermediate, as is common in aminoglycoside total synthesis [2]. Furthermore, regulatory and procurement considerations, including the availability of Certificate of Analysis (CoA)-backed material at defined purity (e.g., 98% by HPLC), mean that sourcing an in-class compound without equivalent documentation introduces risk to reproducibility in both academic and industrial settings .

Quantitative Differentiation Evidence: bis(N-Cbz)-2-deoxystreptamine vs. Nearest Comparators


Orthogonal Deprotection: Cbz Hydrogenolysis vs. Boc Acidolysis Enables Multi-Group Synthetic Strategies

The N-Cbz groups on bis(N-Cbz)-2-deoxystreptamine are cleaved by catalytic hydrogenation (H₂, Pd/C) under neutral conditions, a deprotection pathway fully orthogonal to the strong acidic conditions (TFA or HCl/dioxane) required to remove N-Boc groups on bis(N-Boc)-2-deoxystreptamine (CAS 189157-45-7). This orthogonality is not merely qualitative: in a published eight-step synthesis of fully orthogonally protected 2-DOS from kanamycin, a Cbz-type protecting group (p-BrCbz) was introduced alongside a Boc group, and the two were carried through multiple synthetic transformations without cross-reactivity, enabling sequential, chemoselective deprotection [1]. The Cbz group remains intact under the acidic glycosidic hydrolysis conditions (1 N HCl, MeOH, reflux) used to liberate 5-O-protected 2-DOS intermediates, conditions that would cleave a Boc group [1]. This establishes Cbz as the protecting group of choice when acidic steps are required downstream.

Aminoglycoside synthesis Protecting group orthogonality Hydrogenolysis

Enhanced Lipophilicity (XLogP3 1.1) Facilitates Chromatographic Purification Relative to the Parent 2-DOS Core

The introduction of two benzyl carbamate groups substantially increases the lipophilicity of the 2-DOS scaffold. According to PubChem computed properties, bis(N-Cbz)-2-deoxystreptamine has an XLogP3 value of 1.1, compared to an estimated XLogP3 of approximately -2.1 for unprotected 2-deoxystreptamine (C₆H₁₄N₂O₃, MW 162.19) [1]. This net increase of roughly 3.2 log units translates to a >1000-fold increase in octanol-water partition coefficient, meaning the Cbz-protected compound is amenable to normal-phase and reversed-phase silica gel chromatography, whereas unprotected 2-DOS is highly water-soluble and difficult to extract from aqueous reaction mixtures [2]. In the seminal glycosylation study by Tamura et al. (Carbohydrate Research, 1990), 1,3-di-N-benzyloxycarbonyl-2-deoxystreptamine was employed as the glycosyl acceptor and the resulting pseudodisaccharide products were purified by standard silica gel chromatography, a practical impossibility with unprotected 2-DOS due to its extreme polarity [3].

Chromatographic purification Lipophilicity Physicochemical properties

Regioselective Glycosylation at the 5-OH Position Achieved Using bis(N-Cbz)-2-DOS as Acceptor

In a controlled glycosylation study, 1,3-di-N-benzyloxycarbonyl-2-deoxystreptamine (compound 2) was coupled with 2,3,4-tri-O-allyl-6-O-benzyl-α-D-mannopyranosyl chloride (1) using silver triflate as a promoter in tetrahydrofuran. The reaction preferentially yielded the 5-O-(β-D-mannopyranosyl)-2-deoxystreptamine pseudodisaccharide derivative, demonstrating that the two N-Cbz groups effectively block the 1- and 3-amino positions while leaving the 5-OH as the most reactive hydroxyl for glycosylation [1]. This regioselectivity is not achievable with unprotected 2-DOS, which would give complex mixtures due to competing reactivity at multiple hydroxyl and amino sites. The Cbz groups thus serve both as amino protecting groups and as steric directors that influence the regiochemical outcome of O-glycosylation.

Regioselective glycosylation β-Mannopyranosylation Pseudodisaccharide synthesis

Commercial Availability at Defined Purity (≥98%) with Batch-Specific CoA Documentation

bis(N-Cbz)-2-deoxystreptamine is commercially supplied at a standard purity specification of 98% (HPLC), with batch-specific Certificates of Analysis (CoA) available from suppliers such as Apollo Scientific (catalogue BICR110) and Bidepharm . In contrast, the unprotected parent 2-deoxystreptamine is typically obtained by acidic degradation of neomycin and is often used as a crude hydrolysate or requires in-house purification before use, introducing batch-to-batch variability [1]. The availability of pre-qualified, analytically characterised bis(N-Cbz)-2-DOS reduces the burden of in-house quality control and ensures reproducibility across multi-step synthetic campaigns, a critical factor in both academic laboratories and industrial process chemistry settings.

Procurement Purity specification Certificate of Analysis

Defined Application Scenarios for bis(N-Cbz)-2-deoxystreptamine Based on Quantitative Differentiation Evidence


Multi-Step Total Synthesis of Aminoglycoside Antibiotics Requiring Orthogonal Amino Protection

When constructing complex aminoglycoside analogues such as kanamycin or neomycin derivatives, synthetic routes frequently involve acidic glycosidic bond hydrolysis steps. The N-Cbz groups of bis(N-Cbz)-2-deoxystreptamine survive 1 N HCl/MeOH reflux conditions that would cleave N-Boc groups, making it the preferred protected 2-DOS scaffold for syntheses that interleave acidic and hydrogenolytic deprotection steps [1]. This orthogonality is essential for achieving the fully orthogonally protected 2-DOS building blocks required for divergent analogue synthesis, as demonstrated in the eight-step, 12% overall yield route from kanamycin [1].

Regioselective O-Glycosylation for Pseudodisaccharide and Aminoglycoside Fragment Assembly

For researchers synthesising 5-O-glycosylated 2-DOS pseudodisaccharides, bis(N-Cbz)-2-deoxystreptamine serves as a glycosyl acceptor that directs mannosylation to the 5-OH position. The 1,3-di-N-Cbz protection blocks competing amino reactivity and sterically influences the regiochemical outcome, yielding the 5-O-β-mannopyranosyl derivative as the major product when using silver triflate promotion in THF [2]. This controlled reactivity is critical for preparing single-isomer intermediates for antibiotic SAR studies, where stereochemical and regiochemical purity directly impact biological assay interpretation.

Combinatorial Library Synthesis on the 2-DOS Scaffold for RNA-Targeted Drug Discovery

Patents (e.g., US 6,140,361) describe the use of 2-deoxystreptamine as a molecular scaffold for generating spatially and functionally diverse small-molecule libraries targeting RNA [3]. The bis(N-Cbz) derivative provides a well-defined, symmetrical intermediate with two protected amino groups and three free hydroxyl groups, enabling systematic, sequential functionalisation. The enhanced lipophilicity (XLogP3 1.1 vs. approximately -2.1 for unprotected 2-DOS) allows intermediates to be purified by standard automated flash chromatography, a practical prerequisite for parallel library synthesis where each member must be isolated and characterised [4].

Industrial Process Chemistry with CoA-Backed Starting Materials

In regulated or quality-assured synthetic environments, the procurement of bis(N-Cbz)-2-deoxystreptamine at ≥98% purity with a batch-specific Certificate of Analysis minimises the risk of impurity-driven side reactions and ensures batch-to-batch reproducibility . This is particularly relevant for CROs and pharmaceutical development groups scaling up aminoglycoside analogue synthesis, where the cost of a failed campaign due to an impure starting material far exceeds the marginal cost difference between the commercial Cbz derivative and in-house prepared unprotected 2-DOS hydrolysate [5].

Quote Request

Request a Quote for bis(N-Cbz)-2-deoxystreptamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.